molecular formula C14H14N4O B2756508 [2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone CAS No. 937604-00-7

[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone

Cat. No.: B2756508
CAS No.: 937604-00-7
M. Wt: 254.293
InChI Key: OJETVNVGKAYIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-14-16-8-11-9-18(7-6-12(11)17-14)13(19)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJETVNVGKAYIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, these intermediates can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions often involve the use of carboxylic anhydrides or acid chlorides to facilitate the cyclization process.

Industrial Production Methods

the general principles of heterocyclic synthesis and the use of scalable reaction conditions such as microwave-assisted synthesis in water with good yields have been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation, such as receptor tyrosine kinases (RTKs) and vascular endothelial growth factor (VEGF) receptors .

Antitubercular Activity

Recent investigations into the antitubercular properties of pyrido[4,3-d]pyrimidine derivatives have shown promising results. These compounds have been evaluated for their ability to combat Mycobacterium tuberculosis, with some derivatives demonstrating potent activity against resistant strains . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their efficacy.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of pyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most active compound exhibited an IC50 value in the nanomolar range against MCF-7 cells, indicating potent anticancer activity. The study concluded that structural modifications could enhance the selectivity and potency of these compounds against specific cancer types .

Case Study 2: Antitubercular Properties

Another research effort focused on the synthesis and evaluation of pyrido[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results showed that several compounds exhibited significant inhibitory activity, with some achieving MIC values lower than those of established antitubercular drugs. This highlights the potential of these compounds as leads for new tuberculosis therapies .

Mechanism of Action

The mechanism of action of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling pathways. The compound’s effects are mediated through binding to the active sites of these enzymes, thereby blocking their activity and leading to downstream effects on cell proliferation and survival .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₄H₁₄N₄O
  • Molecular Weight : 254.29 g/mol
  • CAS Registry Number : 937604-00-7
  • Catalog Number : 047777 (as listed in commercial databases) .

This compound belongs to the pyrido[4,3-d]pyrimidine scaffold, a bicyclic heterocycle with a ketone group at position 6 and an amino substituent at position 2. Its structure is characterized by a phenyl group attached to the methanone moiety, which influences its electronic and steric properties. The compound is reported to have >95% purity in commercial listings, suggesting its utility as a synthetic intermediate or pharmacological probe .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Properties / Applications References
[Target Compound] Phenyl, 2-amino 254.29 High purity (>95%); intermediate synthesis
">4-(3,4-Difluorophenoxy)-2-(morpholin-4-yl)-...methanone (V017-7077) 3,4-Difluorophenoxy, morpholin-4-yl 452.46 Noted for fluorinated aromatic substituents
">Compound A () Indan-2-ylamino, but-3-ynyloxy 376 (M+1) MS-confirmed synthesis; used in stepwise reactions
1-(4-Methylamino-2-piperidin-3-yl-...ethanone diHCl () Piperidin-3-yl, methylamino, dihydrochloride salt 362.30 Irritant class; enhanced solubility via salt formation

Key Observations :

  • Salt Forms (e.g., ): The dihydrochloride salt derivative demonstrates how counterions can alter solubility and handling properties compared to the neutral target compound .

Key Observations :

  • Biginelli Condensation: A common method for pyrimidine derivatives (e.g., ), though the target compound’s synthesis likely requires tailored conditions due to its amino and ketone groups .
  • Purification : Column chromatography (e.g., ) is frequently employed for analogues, whereas the target compound’s commercial availability suggests optimized industrial-scale synthesis .

Functional Group Impact on Bioactivity (Inferred from Analogues)

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit pharmacological relevance:

  • Triazole and Indenyl Derivatives (): Such modifications are associated with kinase inhibition or antimicrobial activity in other studies .
  • Fluorinated Analogues (): Fluorine substitution often enhances metabolic stability and target binding, as seen in FDA-approved drugs .

Biological Activity

2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄N₄O
  • CAS Number : 937604-00-7
  • Melting Point : 205–207 °C
  • Structural Characteristics : The compound features a pyrido-pyrimidine core, which is known for diverse biological activities.

Biological Activity Overview

The biological activity of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with phenyl substitutions showed enhanced cytotoxicity against HeLa (cervical cancer) cells and MCF-7 (breast cancer) cells. Specifically, a study demonstrated that phenyl and 4-chlorophenyl substituted derivatives exhibited the highest cytotoxic activity against HeLa cells, suggesting a structure-activity relationship where substituents play a crucial role in potency .

The mechanism by which 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone exerts its effects involves:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cell cycle regulation. For example, related compounds have shown inhibitory activity against CDK4/Cyclin D1 and other kinases, which are critical for cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Properties : Some derivatives have been reported to exhibit antibacterial activity against various pathogens.
  • Anti-inflammatory Effects : There are indications that certain structural modifications can lead to anti-inflammatory activities.

Case Studies and Research Findings

Study ReferenceFindings
Phenyl-substituted derivatives showed high cytotoxicity against HeLa cells.
Identified as a multikinase inhibitor with potent activity against CDK4/Cyclin D1.
Suggested potential antimicrobial properties in preliminary assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.